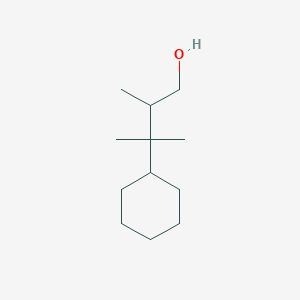
1-(4-(Tert-butyl)phenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Tert-butyl)phenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is a complex organic compound that features a unique combination of functional groups, including a tert-butylphenyl group, a furan-3-carbonyl group, and a piperidin-4-ylmethyl group. This compound is of interest in various fields of research due to its potential biological activities and its structural complexity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Tert-butyl)phenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.
Preparation of the piperidin-4-ylmethylamine: This intermediate can be synthesized by reductive amination of piperidin-4-one with formaldehyde and hydrogen gas in the presence of a catalyst such as palladium on carbon.
Coupling reaction: The furan-3-carbonyl chloride is then reacted with piperidin-4-ylmethylamine to form the corresponding amide.
Final urea formation: The amide is then reacted with 4-(tert-butyl)phenyl isocyanate under mild conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions: 1-(4-(Tert-butyl)phenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the furan-3-carbonyl moiety can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed for substituting the tert-butyl group.
Major Products:
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: Its unique structure could make it useful in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it acts on a receptor, it may mimic or block the natural ligand, thereby modulating the receptor’s activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
1-(4-(Tert-butyl)phenyl)-3-(piperidin-4-ylmethyl)urea: Lacks the furan-3-carbonyl group.
1-(4-(Tert-butyl)phenyl)-3-((1-(furan-2-carbonyl)piperidin-4-yl)methyl)urea: Has a furan-2-carbonyl group instead of furan-3-carbonyl.
1-(4-(Tert-butyl)phenyl)-3-((1-(thiophene-3-carbonyl)piperidin-4-yl)methyl)urea: Contains a thiophene-3-carbonyl group instead of furan-3-carbonyl.
Uniqueness: 1-(4-(Tert-butyl)phenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is unique due to the presence of the furan-3-carbonyl group, which can impart different electronic and steric properties compared to similar compounds
特性
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-22(2,3)18-4-6-19(7-5-18)24-21(27)23-14-16-8-11-25(12-9-16)20(26)17-10-13-28-15-17/h4-7,10,13,15-16H,8-9,11-12,14H2,1-3H3,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMKTDPMZQYGKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2402999.png)


![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2403004.png)




![Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2403013.png)
![N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2403015.png)



